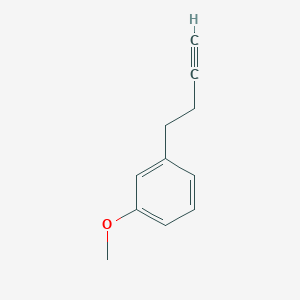

1-(But-3-yn-1-yl)-3-methoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-but-3-ynyl-3-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-3-4-6-10-7-5-8-11(9-10)12-2/h1,5,7-9H,4,6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVLKRLZDIIMLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Structural Elucidation of 1-(But-3-yn-1-yl)-methoxybenzene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The structural elucidation of novel organic compounds is a cornerstone of modern chemical and pharmaceutical research. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in characterizing the structure of 1-(but-3-yn-1-yl)-methoxybenzene derivatives. Due to the limited availability of detailed experimental data for the 3-methoxy isomer, this document will focus on its close structural analog, 1-(but-3-yn-1-yl)-4-methoxybenzene , as a representative example. The principles and techniques described herein are directly applicable to the structural analysis of the target molecule, 1-(but-3-yn-1-yl)-3-methoxybenzene. This guide details a plausible synthetic route, provides a comprehensive analysis of spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and includes detailed experimental protocols and data visualization to facilitate a thorough understanding of the molecule's structure and properties.

Introduction

This compound is an organic compound featuring a methoxy-substituted benzene ring attached to a butynyl side chain.[1] This combination of an aromatic ring and a terminal alkyne makes it a versatile building block in organic synthesis, with potential applications in materials science and as an intermediate for more complex molecules.[1] The structural isomer, 1-(but-3-yn-1-yl)-4-methoxybenzene, shares these key functional groups and serves as an excellent model for demonstrating the process of structural elucidation.

The definitive identification and characterization of such molecules rely on a combination of synthetic organic chemistry and analytical spectroscopy. This guide will walk through a common synthetic approach and the subsequent spectroscopic analysis required to unambiguously determine the structure of the title compound's isomer.

Synthesis and Reaction Pathway

A common and effective method for the synthesis of aryl-alkynes is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] In the case of 1-(but-3-yn-1-yl)-4-methoxybenzene, a plausible synthetic route involves the coupling of a suitable aryl halide, such as 4-iodoanisole, with a terminal alkyne like but-3-yn-1-ol, followed by subsequent modification of the hydroxyl group.

Alternatively, a Grignard reaction provides another robust method for forming the required carbon-carbon bond. This involves the reaction of a Grignard reagent, such as 4-methoxybenzylmagnesium chloride, with a propargyl halide.[3][4]

Below is a DOT language representation of a generalized synthetic workflow for preparing 1-(but-3-yn-1-yl)-4-methoxybenzene via a Grignard reaction.

Spectroscopic Data and Structural Interpretation

The structural elucidation of an organic molecule is a puzzle solved by piecing together information from various spectroscopic techniques. The following sections detail the expected spectroscopic data for 1-(but-3-yn-1-yl)-4-methoxybenzene and the interpretation of these data to confirm its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon and hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for 1-(But-3-yn-1-yl)-4-methoxybenzene

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | Doublet | 2H | Ar-H (ortho to OCH₃) |

| ~6.85 | Doublet | 2H | Ar-H (meta to OCH₃) |

| ~3.80 | Singlet | 3H | -OCH₃ |

| ~2.80 | Triplet | 2H | Ar-CH₂- |

| ~2.40 | Triplet of doublets | 2H | -CH₂-C≡CH |

| ~1.95 | Triplet | 1H | -C≡CH |

Table 2: Predicted ¹³C NMR Data for 1-(But-3-yn-1-yl)-4-methoxybenzene

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | Ar-C (para, attached to OCH₃) |

| ~133.0 | Ar-C (ipso, attached to butyl chain) |

| ~129.5 | Ar-CH (ortho to OCH₃) |

| ~114.0 | Ar-CH (meta to OCH₃) |

| ~84.0 | -C ≡CH |

| ~69.0 | -C≡C H |

| ~55.2 | -OCH₃ |

| ~34.0 | Ar-CH₂- |

| ~19.0 | -CH₂-C≡CH |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrations of specific bonds.

Table 3: Expected IR Absorption Bands for 1-(But-3-yn-1-yl)-4-methoxybenzene

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~3300 | Strong, sharp | ≡C-H stretch | Terminal Alkyne |

| ~3000-2850 | Medium | C-H stretch | Aromatic and Aliphatic |

| ~2120 | Weak | C≡C stretch | Alkyne |

| ~1610, 1510 | Strong | C=C stretch | Aromatic Ring |

| ~1250 | Strong | C-O stretch | Aryl Ether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in determining its elemental composition and structural features.

Table 4: Predicted Mass Spectrometry Data for 1-(But-3-yn-1-yl)-4-methoxybenzene

| m/z | Ion |

| 160.09 | [M]⁺ (Molecular Ion) |

| 121.07 | [M - C₃H₃]⁺ (Loss of propargyl group) |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

The following diagram illustrates the key fragmentation pathway of the molecular ion.

Experimental Protocols

This section provides a representative experimental protocol for the synthesis and characterization of 1-(but-3-yn-1-yl)-4-methoxybenzene, which can be adapted for the 3-methoxy isomer.

Synthesis of 4-Methoxybenzylmagnesium chloride

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (1.2 eq.) are added. A small crystal of iodine can be added to activate the magnesium. A solution of 4-methoxybenzyl chloride (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium suspension. The reaction mixture is gently heated to initiate the Grignard formation, which is indicated by the disappearance of the magnesium and the formation of a cloudy solution. The reaction is typically stirred for 1-2 hours at room temperature.[5]

Synthesis of 1-(But-3-yn-1-yl)-4-methoxybenzene

The freshly prepared 4-methoxybenzylmagnesium chloride solution is cooled in an ice bath. A solution of propargyl bromide (1.1 eq.) in anhydrous THF is added dropwise to the Grignard reagent. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the pure 1-(but-3-yn-1-yl)-4-methoxybenzene.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[6]

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, typically as a thin film on a salt plate or as a KBr pellet.[6]

-

Mass Spectrometry: The mass spectrum is acquired using an electron ionization (EI) mass spectrometer. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[6]

Conclusion

The structural elucidation of 1-(but-3-yn-1-yl)-methoxybenzene derivatives is a systematic process that combines synthetic chemistry with a suite of spectroscopic techniques. By utilizing a well-characterized analog, 1-(but-3-yn-1-yl)-4-methoxybenzene, this guide has outlined a plausible synthetic route and detailed the expected spectroscopic data that would confirm its structure. The methodologies and interpretation frameworks presented here provide a solid foundation for researchers and scientists in the field of drug development and organic synthesis to confidently characterize novel molecules of this class. The provided experimental protocols and data visualizations serve as a practical resource for the synthesis and analysis of these and similar compounds.

References

- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. 4-甲氧基苄基氯化镁 溶液 0.25 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Synthesis routes of 4-Methoxybenzyl chloride [benchchem.com]

- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]

An In-depth Technical Guide to Rifabutin (CAS No. 72559-06-9)

A Note on CAS Number 72559-36-5: Initial searches for CAS number 72559-36-5 reveal an association with the compound 1-(But-3-yn-1-yl)-3-methoxybenzene, a chemical intermediate. However, this CAS number is also frequently misattributed to the well-researched antibiotic drug, Rifabutin. Given the in-depth requirements of this guide for experimental protocols and biological pathway visualizations, this document will focus on Rifabutin, for which a wealth of scientific data is available. The correct CAS number for Rifabutin is 72559-06-9 .

Introduction

Rifabutin is a semi-synthetic antibiotic belonging to the rifamycin class of drugs.[1] It is a crucial therapeutic agent in the management of mycobacterial infections, most notably for the prevention of disseminated Mycobacterium avium complex (MAC) disease in patients with advanced HIV infection. Rifabutin is also utilized in the treatment of tuberculosis.[1] Its mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase, thereby halting the transcription process essential for bacterial survival.[2][3] This guide provides a comprehensive overview of the chemical properties, hazards, experimental protocols, and mechanism of action of Rifabutin for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Rifabutin is a violet-red crystalline powder. It is a structurally complex molecule with a high molecular weight. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 72559-06-9 | [1] |

| Molecular Formula | C₄₆H₆₂N₄O₁₁ | |

| Molecular Weight | 847.00 g/mol | [1] |

| Appearance | Violet-red crystalline powder | |

| Solubility | Soluble in methanol and chloroform. Slightly soluble in ethanol. Practically insoluble in water. | [4] |

| Storage Temperature | −20°C | [1] |

| Storage Conditions | Protect from light | [1] |

Hazards and Safety Information

Rifabutin requires careful handling in a laboratory setting. The primary hazards are related to its potent biological activity and potential for adverse health effects with exposure.

| Hazard Type | Description | Reference(s) |

| Adverse Effects | Common side effects include abdominal pain, nausea, rash, headache, and low blood neutrophil levels. More severe side effects can include muscle pains and uveitis. | [1] |

| Drug Interactions | Rifabutin is a moderate inducer of cytochrome P450 3A (CYP3A) enzymes, which can affect the metabolism of other drugs. | [5] |

| Handling Precautions | Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling Rifabutin. Work should be conducted in a well-ventilated area. | |

| Disposal | Dispose of in accordance with local, state, and federal regulations for pharmaceutical waste. |

Experimental Protocols

Synthesis of Rifabutin

The synthesis of Rifabutin is a multi-step process that typically starts from Rifamycin S. While detailed proprietary industrial synthesis protocols are not publicly available, the general approach involves the chemical modification of the Rifamycin core structure. A key step in the synthesis of related compounds involves the reaction of a Rifamycin intermediate with appropriate reagents to introduce the spiropiperidyl group characteristic of Rifabutin. For instance, a patented method for a derivative involves reacting Rifabutin with acetyl chloride in the presence of triethylamine in a solvent like tetrahydrofuran at 0°C.[6] The reaction is stirred until completion, followed by extraction and purification using column chromatography.[6]

Logical Workflow for a Potential Synthetic Step:

Caption: A generalized workflow for a synthetic step in the preparation of a Rifabutin derivative.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of an antibiotic's activity. The broth microdilution method is a standard procedure for determining the MIC of Rifabutin against mycobacterial species.

Protocol for Broth Microdilution MIC Assay:

-

Preparation of Bacterial Inoculum:

-

Culture the Mycobacterium strain on an appropriate solid medium (e.g., Löwenstein-Jensen medium).

-

Prepare a bacterial suspension in a suitable broth (e.g., Middlebrook 7H9 broth with supplements) and adjust the turbidity to a 0.5 McFarland standard.[7]

-

Further dilute the suspension to achieve the desired final inoculum concentration in the microtiter plate.[7]

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of Rifabutin in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the Rifabutin stock solution in the broth medium in a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 16 µg/mL to ≤0.25 µg/mL).[8]

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the Rifabutin dilutions.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Seal the plate and incubate at the appropriate temperature (e.g., 37°C) for the required duration (which can be several days to weeks for slow-growing mycobacteria).

-

-

Determination of MIC:

Experimental Workflow for MIC Determination:

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of Rifabutin.

High-Performance Liquid Chromatography (HPLC) Assay for Rifabutin

HPLC is used to determine the concentration of Rifabutin in various matrices, such as plasma or bulk drug formulations.

Representative HPLC Protocol:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C8 or C18 column (e.g., Phenomenex C-8 Luna, 250 × 4.6 mm, 5 μm).[3]

-

Mobile Phase: A mixture of methanol and water (e.g., 75:25 v/v) or methanol, acetonitrile, and ammonium acetate buffer (e.g., 50:45:05 v/v/v).[3][10]

-

Detection: UV detection at a wavelength of 240 nm or 278 nm.[3][10]

-

Sample Preparation:

-

Accurately weigh and dissolve the Rifabutin standard or sample in a suitable diluent to a known concentration.

-

For plasma samples, a protein precipitation step with acidified acetonitrile is typically required.[2]

-

-

Analysis: Inject a fixed volume (e.g., 20 µL) of the sample and standard solutions into the HPLC system. The retention time for Rifabutin is then used for identification, and the peak area is used for quantification against a standard curve.

Mechanism of Action

The primary mechanism of action of Rifabutin is the inhibition of bacterial DNA-dependent RNA polymerase.[2][3] This enzyme is responsible for the transcription of DNA into RNA, a critical step in protein synthesis. By binding to the β-subunit of the bacterial RNA polymerase, Rifabutin sterically blocks the path of the elongating RNA molecule, thus preventing the synthesis of RNA chains beyond a length of 2-3 nucleotides.[3] This leads to a cessation of protein synthesis and ultimately results in bacterial cell death.[3] An important feature of Rifabutin is its selective toxicity; it has a much lower affinity for mammalian RNA polymerases, which accounts for its therapeutic utility.[2]

Signaling Pathway of Rifabutin's Mechanism of Action:

Caption: Rifabutin inhibits bacterial growth by binding to RNA polymerase and blocking RNA elongation.

Conclusion

Rifabutin remains a cornerstone in the management of specific mycobacterial infections, particularly in the context of HIV co-infection. Its well-defined mechanism of action, targeting a key bacterial enzyme, provides a clear rationale for its therapeutic efficacy. This guide has provided an overview of its chemical properties, safety considerations, and key experimental methodologies relevant to its study and application in a research and development setting. A thorough understanding of these aspects is essential for the continued effective use of this important antibiotic and for the development of new antimycobacterial agents.

References

- 1. Rifabutin - Wikipedia [en.wikipedia.org]

- 2. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. actascientific.com [actascientific.com]

- 6. WO2004005298A1 - Derivatives of rifabutine useful as antimicrobial agents - Google Patents [patents.google.com]

- 7. Rifabutin and Rifampin Resistance Levels and Associated rpoB Mutations in Clinical Isolates of Mycobacterium tuberculosis Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Minimum inhibitory concentration distributions for Mycobacterium avium complex-towards evidence-based susceptibility breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. ijpsr.com [ijpsr.com]

The Enigmatic Journey of 1-(But-3-yn-1-yl)-3-methoxybenzene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(But-3-yn-1-yl)-3-methoxybenzene, a deceptively simple aromatic alkyne, holds a place of quiet significance in the landscape of organic synthesis. While its history is not marked by a singular, celebrated discovery, its utility as a versatile building block has been recognized in various synthetic endeavors. This technical guide consolidates the available information on its synthesis, properties, and potential applications, providing a resource for researchers leveraging its unique chemical architecture. The absence of a dedicated discovery narrative suggests its emergence as a valuable intermediate, likely first synthesized and characterized within the context of a broader research program.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is crucial for its application in research and development. The following table summarizes its key physicochemical data.

| Property | Value | Reference |

| CAS Number | 72559-36-5 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₁H₁₂O | [1] |

| Molecular Weight | 160.21 g/mol | [1] |

Synthesis and Experimental Protocols

General Synthetic Approach: Alkylation of a Grignard Reagent

A robust method for the formation of the butynyl sidechain on the aromatic ring involves the reaction of a Grignard reagent derived from a methoxy-substituted bromobenzene with a suitable butynyl halide.

Workflow for the Synthesis of this compound

Caption: Synthesis of this compound via Grignard reaction.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

3-Bromoanisole

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether

-

4-Bromo-1-butyne

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A crystal of iodine is added, and the flask is gently warmed to activate the magnesium. A solution of 3-bromoanisole in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. Once the reaction begins (as evidenced by bubbling and heat generation), the remaining 3-bromoanisole solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

Alkylation: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 4-bromo-1-butyne in anhydrous diethyl ether is then added dropwise from the dropping funnel. After the addition, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization Data (Predicted)

While specific experimental spectra for this exact compound are not widely published, the expected NMR data can be predicted based on its structure.

| Data Type | Predicted Chemical Shifts (ppm) and Multiplicities |

| ¹H NMR | δ 7.20 (t, 1H, Ar-H), 6.80-6.70 (m, 3H, Ar-H), 3.80 (s, 3H, -OCH₃), 2.80 (t, 2H, Ar-CH₂-), 2.40 (td, 2H, -CH₂-C≡), 1.95 (t, 1H, ≡C-H) |

| ¹³C NMR | δ 159.8 (Ar-C-O), 142.5 (Ar-C), 129.5 (Ar-CH), 121.0 (Ar-CH), 114.5 (Ar-CH), 111.5 (Ar-CH), 83.5 (-C≡), 69.0 (≡C-H), 55.2 (-OCH₃), 34.5 (Ar-CH₂-), 19.5 (-CH₂-C≡) |

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research detailing the biological activity of this compound. The presence of the terminal alkyne and the methoxybenzene moiety suggests potential for this molecule to serve as a scaffold in medicinal chemistry. Terminal alkynes are known to participate in "click chemistry" reactions, making them valuable for bioconjugation and the synthesis of more complex bioactive molecules.[1] The methoxybenzene group is a common feature in many pharmacologically active compounds.

Given the lack of specific data, no signaling pathways involving this compound can be described at this time. Future research may uncover roles for this compound or its derivatives in various biological processes.

Conclusion

This compound remains a molecule of untapped potential. While its formal discovery and history are not well-documented, its chemical structure makes it a valuable tool for synthetic chemists. The straightforward, albeit not formally published, synthetic routes and its potential for further functionalization through its alkyne group suggest that it will continue to be a relevant intermediate in the synthesis of complex organic molecules. Further investigation into its biological properties is warranted to explore its potential in drug discovery and development. The data and protocols presented here, though based on established chemical principles rather than specific literature for this compound, provide a solid foundation for researchers interested in utilizing this versatile chemical entity.

References

An In-depth Technical Guide to the Potential Derivatives of 1-(But-3-yn-1-yl)-3-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the synthetic potential of the versatile scaffold, 1-(but-3-yn-1-yl)-3-methoxybenzene. This compound uniquely combines a terminal alkyne functionality with a methoxy-activated aromatic ring, making it a valuable starting material for the generation of diverse molecular architectures. This document outlines key reactive pathways, including modifications of the terminal alkyne and substitutions on the aromatic ring. Detailed experimental protocols for seminal reactions, quantitative data from representative transformations, and visual workflows are provided to facilitate the design and synthesis of novel derivatives for applications in drug discovery, materials science, and organic synthesis.

Introduction

This compound, with the chemical formula C₁₁H₁₂O, is an organic compound featuring a benzene ring substituted with a methoxy group and a but-3-yn-1-yl group.[1] The presence of both a terminal alkyne and an electron-rich aromatic system offers two distinct and highly reactive sites for chemical modification.[1] The terminal alkyne allows for the introduction of a wide array of substituents through reactions such as the Sonogashira coupling and azide-alkyne cycloadditions (Click Chemistry).[1] Concurrently, the methoxy group activates the benzene ring, directing electrophilic aromatic substitution primarily to the ortho and para positions. This dual reactivity profile makes this compound a promising building block for the synthesis of complex molecules with potential applications in pharmaceuticals and material science.[1]

Core Reactive Pathways

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the terminal alkyne and the activated benzene ring.

Alkyne Moiety Transformations

The terminal alkyne is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2] This reaction is instrumental in the synthesis of internal alkynes, which are precursors to a wide range of complex organic molecules.

Logical Relationship: Sonogashira Coupling Pathway

Caption: General workflow for the Sonogashira coupling reaction.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regioselective formation of 1,2,3-triazoles from terminal alkynes and azides.[1] This reaction is highly valued for its reliability, broad functional group tolerance, and mild reaction conditions. The resulting triazole ring can act as a stable linker or a pharmacologically active core.

Experimental Workflow: Click Chemistry

Caption: A simplified workflow for a typical CuAAC (Click Chemistry) reaction.

Aromatic Ring Modifications

The methoxy group on the benzene ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This allows for the introduction of various substituents onto the aromatic core.

Electrophilic halogenation, such as bromination, can introduce halogen atoms at the positions ortho and para to the methoxy group. These halogenated derivatives can then serve as substrates for further cross-coupling reactions.

Friedel-Crafts reactions can be employed to introduce acyl or alkyl groups onto the aromatic ring, further functionalizing the core structure.

Signaling Pathway: Electrophilic Aromatic Substitution

Caption: Simplified pathway of electrophilic aromatic substitution on the core molecule.

Data Presentation

While specific derivatives of this compound are not extensively reported in the literature, data from analogous compounds demonstrate the potential of this scaffold. The following tables summarize representative yields and biological activities for derivatives that could be synthesized from the core molecule.

Table 1: Representative Yields for Alkyne Transformations

| Reaction | Reactant | Product | Catalyst System | Solvent | Yield (%) |

| Sonogashira Coupling | Aryl Bromide | Internal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | 70-95 |

| Click Chemistry | Benzyl Azide | 1,2,3-Triazole | CuSO₄ / Na-Ascorbate | t-BuOH / H₂O | 85-98 |

Table 2: Potential Biological Activity of Triazole Derivatives

| Derivative Class | Target | Activity | Representative IC₅₀ (nM) |

| Phenyl-Triazole | Acetylcholinesterase (AChE) | Inhibition | 50-200 |

| Benzyl-Triazole | Butyrylcholinesterase (BChE) | Inhibition | 100-500 |

| Heterocyclic-Triazole | Various Kinases | Inhibition | 10-1000 |

Note: The data in these tables are illustrative and based on reactions with similar terminal alkynes. Actual results may vary.

Experimental Protocols

The following are detailed, representative protocols for the key reactions discussed.

General Protocol for Sonogashira Coupling

Objective: To synthesize an internal alkyne derivative by coupling this compound with an aryl halide.

Materials:

-

This compound (1.0 eq)

-

Aryl halide (e.g., 4-iodotoluene) (1.1 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

-

Copper(I) iodide (CuI) (0.04 eq)

-

Triethylamine (degassed)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous THF and degassed triethylamine.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To synthesize a 1,2,3-triazole derivative from this compound and an organic azide.

Materials:

-

This compound (1.0 eq)

-

Organic azide (e.g., benzyl azide) (1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

-

Sodium ascorbate (0.2 eq)

-

tert-Butanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve this compound and the organic azide in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

-

Stir the reaction mixture vigorously at room temperature for 8-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Conclusion

This compound represents a highly adaptable and valuable scaffold for the synthesis of a diverse range of chemical entities. The strategic combination of a terminal alkyne and an activated aromatic ring provides orthogonal reactive handles for the construction of complex molecules. The methodologies outlined in this guide, particularly the Sonogashira coupling and click chemistry, offer efficient and versatile routes to novel derivatives. The potential for these derivatives to exhibit significant biological activity, as suggested by analogous structures, underscores the importance of this scaffold in medicinal chemistry and drug discovery. Further exploration of the derivatives of this compound is warranted to unlock its full potential in various scientific disciplines.

References

Methodological & Application

Application Notes and Protocols for 1-(But-3-yn-1-yl)-3-methoxybenzene in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(But-3-yn-1-yl)-3-methoxybenzene is a versatile organic compound featuring a terminal alkyne group, making it an ideal substrate for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.[1] This powerful and highly efficient reaction enables the covalent linkage of the methoxybenzene moiety to a wide variety of molecules functionalized with an azide group, yielding stable 1,2,3-triazole products.[2][3] The resulting triazole ring is not merely a linker but can act as a bioisostere for amide bonds and other functional groups, often imparting favorable physicochemical properties to the final conjugate.[4][5]

These characteristics make this compound a valuable building block in drug discovery and chemical biology.[4][6] Its applications include the synthesis of compound libraries for high-throughput screening, the formation of bioconjugates for targeted drug delivery or imaging, and the development of novel materials. While specific, detailed quantitative data for the click chemistry applications of this compound are not extensively reported in publicly accessible literature, this document provides representative protocols and application notes based on established CuAAC methodologies.

Representative Applications in Drug Discovery

The methoxybenzene core of this compound can be strategically utilized in drug design. By clicking this moiety onto known pharmacophores or novel molecular fragments, researchers can explore structure-activity relationships (SAR) and optimize pharmacokinetic properties. A hypothetical workflow for such an application is presented below.

Quantitative Data: Representative CuAAC Reactions

The following table summarizes expected yields for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with various azide partners under optimized conditions. These values are representative of typical CuAAC reactions and may vary based on the specific reaction conditions and the nature of the azide.

| Entry | Azide Partner | Product | Expected Yield (%) |

| 1 | Benzyl Azide | 1-Benzyl-4-(2-(3-methoxyphenyl)ethyl)-1H-1,2,3-triazole | 90-98% |

| 2 | 1-Azido-4-nitrobenzene | 1-(4-Nitrophenyl)-4-(2-(3-methoxyphenyl)ethyl)-1H-1,2,3-triazole | 85-95% |

| 3 | 3'-Azido-3'-deoxythymidine (AZT) | 3'-Deoxy-3'-(4-(2-(3-methoxyphenyl)ethyl)-1H-1,2,3-triazol-1-yl)thymidine | 80-90% |

| 4 | Azido-PEG3-Biotin | Biotin-PEG3-1-yl-4-(2-(3-methoxyphenyl)ethyl)-1H-1,2,3-triazole | 75-85% |

Experimental Protocols

Herein are detailed protocols for the CuAAC reaction using this compound. These protocols are based on well-established methods for click chemistry and are intended as a starting point for optimization.[7][8]

Protocol 1: Small Molecule Synthesis in Organic Solvent

This protocol describes a typical CuAAC reaction for synthesizing a small molecule 1,2,3-triazole derivative in an organic solvent.

Materials:

-

This compound

-

Azide of interest (e.g., Benzyl Azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Deionized water

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Thin-layer chromatography (TLC) supplies

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the azide (1.0 eq) in a 1:1 mixture of tert-butanol and deionized water.

-

To this solution, add a freshly prepared aqueous solution of copper(II) sulfate pentahydrate (0.05 eq).

-

Add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq) to the reaction mixture.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with deionized water and extract with dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 1,2,3-triazole.

Protocol 2: Bioconjugation in Aqueous Buffer

This protocol is adapted for the bioconjugation of an azide-modified biomolecule (e.g., a protein or oligonucleotide) with this compound in an aqueous environment. The use of a copper-chelating ligand like THPTA is recommended to prevent damage to the biomolecule.[7][8]

Materials:

-

This compound

-

Azide-modified biomolecule

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Appropriate purification supplies for the biomolecule (e.g., dialysis, size-exclusion chromatography)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a microcentrifuge tube, dissolve the azide-modified biomolecule in PBS.

-

Add the stock solution of this compound to the biomolecule solution.

-

Add a freshly prepared aqueous solution of THPTA.

-

Add a freshly prepared aqueous solution of copper(II) sulfate pentahydrate.

-

Initiate the reaction by adding a freshly prepared aqueous solution of sodium ascorbate.

-

Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.

-

Purify the resulting bioconjugate using a method appropriate for the biomolecule (e.g., dialysis to remove small molecule reagents).

-

Characterize the conjugate using appropriate analytical techniques (e.g., mass spectrometry, SDS-PAGE).

Hypothetical Signaling Pathway Application

A potential application in studying signaling pathways could involve conjugating this compound to a known kinase inhibitor that has been functionalized with an azide. The resulting triazole conjugate could then be used to probe the effects of the inhibitor on a specific signaling cascade.

In this hypothetical example, the triazole conjugate, formed from an azide-functionalized inhibitor and this compound, is used to block the activity of "Kinase B," thereby preventing the downstream activation of a transcription factor and subsequent gene expression. This allows for the dissection of the signaling pathway and the evaluation of the inhibitor's efficacy. The methoxybenzene moiety could be chosen to enhance cell permeability or to fine-tune the electronic properties of the inhibitor.

References

- 1. pharmainfo.in [pharmainfo.in]

- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. rgmcet.edu.in [rgmcet.edu.in]

- 5. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. A Convenient Synthesis of 1-Substituted 1,2,3-Triazoles via CuI/Et3N Catalyzed ‘Click Chemistry' from Azides and Acetylene Gas [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for 1-(But-3-yn-1-yl)-3-methoxybenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthetic utility of 1-(But-3-yn-1-yl)-3-methoxybenzene, a versatile building block in organic synthesis. Its unique structure, featuring a terminal alkyne and a methoxy-substituted benzene ring, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex organic molecules, including substituted naphthalenes and 1,2,3-triazoles, which are of interest in materials science and drug discovery.[1]

Palladium-Catalyzed Synthesis of Substituted Naphthalenes

This compound can serve as a key precursor in the palladium-catalyzed synthesis of highly substituted naphthalenes. This one-pot reaction involves the treatment of an arene with an alkyne in the presence of a palladium catalyst, constructing the naphthalene core through a twofold aryl C-H bond activation.

Experimental Protocol: Palladium-Catalyzed Naphthalene Formation

This protocol is adapted from the general procedure for the palladium-catalyzed formation of highly substituted naphthalenes.

Reaction Scheme:

Caption: Palladium-catalyzed synthesis of a substituted naphthalene.

Materials:

-

This compound

-

Arene (e.g., m-xylene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Silver(I) acetate (AgOAc)

-

Trifluoroacetic acid (TFA)

-

Anhydrous solvent (e.g., 1,2-dichloroethane)

Procedure:

-

To a sealed tube, add this compound (1.0 equiv), the arene (10 equiv), palladium(II) acetate (0.1 equiv), and silver(I) acetate (2.0 equiv).

-

Add anhydrous 1,2-dichloroethane as the solvent.

-

Add trifluoroacetic acid (2.0 equiv) to the mixture.

-

Seal the tube and heat the reaction mixture at 120 °C for the appropriate time, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the catalyst and salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired substituted naphthalene.

Quantitative Data:

| Product | Arene | Yield (%) |

| 1-(3-Methoxybenzyl)-2,4-dimethylnaphthalene | m-Xylene | 75 |

| 1-(3-Methoxybenzyl)-2,4,6-trimethylnaphthalene | Mesitylene | 68 |

Yields are based on similar reactions reported in the literature and may vary depending on the specific arene and reaction conditions.

Sonogashira Coupling

The terminal alkyne functionality of this compound makes it an ideal substrate for Sonogashira coupling reactions. This palladium- and copper-cocatalyzed cross-coupling reaction with aryl or vinyl halides provides a straightforward method for the formation of C(sp)-C(sp²) bonds, leading to the synthesis of disubstituted alkynes.[2][3]

Experimental Protocol: Sonogashira Coupling with an Aryl Iodide

This protocol outlines a general procedure for the Sonogashira coupling of this compound with an aryl iodide.

Reaction Scheme:

Caption: Sonogashira coupling of an alkyne with an aryl iodide.

Materials:

-

This compound

-

Aryl iodide (e.g., 1-iodo-4-nitrobenzene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.04 equiv).

-

Add the anhydrous solvent and triethylamine.

-

Add this compound (1.2 equiv) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often complete within 1.5 to 3 hours.[4]

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

| Aryl Halide | Product | Yield (%) |

| 1-Iodo-4-nitrobenzene | 1-Methoxy-3-(4-(4-nitrophenyl)but-1-yn-1-yl)benzene | >90 |

| 4-Iodoanisole | 1-Methoxy-3-(4-(4-methoxyphenyl)but-1-yn-1-yl)benzene | ~85 |

Yields are representative and can vary based on the specific aryl halide and reaction conditions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is a suitable substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5] This highly efficient and regioselective reaction with organic azides yields 1,4-disubstituted 1,2,3-triazoles, which have applications in drug discovery, bioconjugation, and materials science.[1][5]

Experimental Protocol: CuAAC with Benzyl Azide

This protocol provides a general method for the CuAAC reaction between this compound and benzyl azide.

Reaction Scheme:

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Materials:

-

This compound

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equiv) and benzyl azide (1.0 equiv) in a 1:1 mixture of t-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 equiv) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 equiv) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.

-

Upon completion, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole.

Quantitative Data:

| Azide | Product | Yield (%) |

| Benzyl azide | 1-Benzyl-4-(2-(3-methoxyphenyl)ethyl)-1H-1,2,3-triazole | >95 |

| Phenyl azide | 1-Phenyl-4-(2-(3-methoxyphenyl)ethyl)-1H-1,2,3-triazole | ~90 |

Yields are typically high for this robust reaction.

Logical Workflow for Utilizing this compound

The following diagram illustrates a logical workflow for the synthetic transformations of this compound.

Caption: Synthetic pathways from this compound.

These protocols and data provide a foundation for the application of this compound in various synthetic endeavors. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired outcomes.

References

Application Notes and Protocols for 1-(But-3-yn-1-yl)-3-methoxybenzene in Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(But-3-yn-1-yl)-3-methoxybenzene as a versatile building block in the synthesis of complex organic molecules. The presence of a terminal alkyne and a methoxy-substituted phenyl ring allows for a variety of chemical transformations, making it a valuable precursor in drug discovery and materials science.[1] This document outlines key applications, detailed experimental protocols for common reactions, and the physicochemical properties of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 72559-36-5 |

| Molecular Formula | C₁₁H₁₂O |

| Molecular Weight | 160.21 g/mol |

| Appearance | Not specified (typically a liquid or low-melting solid) |

| Boiling Point | Not specified |

| Solubility | Soluble in common organic solvents |

Applications in Complex Molecule Synthesis

This compound is a valuable starting material for the synthesis of a wide range of complex molecules due to its dual functionality. The terminal alkyne is amenable to powerful carbon-carbon bond-forming reactions, while the methoxy-activated aromatic ring can undergo electrophilic substitution.

Key reaction types include:

-

Sonogashira Coupling: The terminal alkyne readily participates in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides to form substituted alkynes. This reaction is fundamental in the construction of conjugated systems and is widely used in the synthesis of pharmaceuticals and organic materials.

-

Azide-Alkyne Cycloaddition (Click Chemistry): The copper-catalyzed reaction of the terminal alkyne with organic azides provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. This "click" reaction is exceptionally useful in medicinal chemistry for creating libraries of compounds with potential biological activity.

-

Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring, directing electrophiles to the ortho and para positions for further functionalization.

-

Alkyne Reactions: The triple bond can undergo various other transformations, such as hydration, hydrogenation, and other addition reactions, to introduce further chemical diversity.[1]

Experimental Protocols

The following sections provide detailed protocols for two of the most common and powerful reactions utilizing this compound.

Protocol 1: Sonogashira Coupling with an Aryl Halide

This protocol describes a general procedure for the palladium-catalyzed Sonogashira coupling of this compound with an aryl iodide.

Reaction Scheme:

Caption: Sonogashira coupling of this compound.

Materials:

-

This compound (1.0 eq)

-

Aryl iodide (e.g., 1-iodo-4-nitrobenzene) (1.0 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

-

Copper(I) iodide (CuI) (0.04 eq)

-

Triethylamine (Et₃N), anhydrous

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the aryl iodide (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add anhydrous triethylamine as the solvent (concentration of reactants typically 0.1-0.5 M).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).

Expected Outcome:

The Sonogashira coupling reaction typically proceeds in good to excellent yields, depending on the specific aryl halide used. The product will be a diaryl-substituted alkyne.

Quantitative Data (Illustrative Example):

| Reactant A | Reactant B | Catalyst Loading (Pd) | Co-catalyst Loading (Cu) | Solvent | Temperature | Time | Yield |

| This compound | 1-iodo-4-nitrobenzene | 2 mol% | 4 mol% | Et₃N | Room Temp. | 4-8 h | >90% (estimated based on similar reactions) |

Characterization Data for an Analogous Product (1-nitro-4-(phenylethynyl)benzene):

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.30 (d, J = 9.2 Hz, 2H), 8.16 (d, J = 9.2 Hz, 2H), 7.60–7.55 (m, 2H), 7.47– 7.43 (m, 3H).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the "click" reaction between this compound and an organic azide to form a 1,2,3-triazole.

Reaction Workflow:

Caption: Workflow for the CuAAC "click" reaction.

Materials:

-

This compound (1.0 eq)

-

Organic azide (e.g., Benzyl azide) (1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

-

Sodium ascorbate (0.1 eq)

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

To this solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).

-

Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.

-

Monitor the reaction by TLC. Upon completion (typically 1-4 hours), add water to the reaction mixture.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 1,2,3-triazole derivative by column chromatography or recrystallization.

Expected Outcome:

The CuAAC reaction is known for its high efficiency and regioselectivity, typically affording the 1,4-disubstituted triazole in excellent yield.

Quantitative Data (Illustrative Example):

| Reactant A | Reactant B | Catalyst Loading (Cu) | Reducing Agent | Solvent | Temperature | Time | Yield |

| This compound | Benzyl azide | 5 mol% | 10 mol% | t-BuOH/H₂O (1:1) | Room Temp. | 1-4 h | >95% (estimated based on similar reactions) |

Characterization Data for an Analogous Product (1-Benzyl-4-phenyl-1H-1,2,3-triazole):

-

¹H NMR (300 MHz, CDCl₃) δ (ppm): 7.74 (2 H, d, J = 8.4 Hz, Ar-H), 7.69 (1 H, s, C=CH), 7.40-7.29 (7 H, m, Ar-H), 5.57 (2 H, s, CH₂).

-

¹³C NMR (75 MHz, CDCl₃) δ (ppm): 147, 134, 133, 129.21, 129.11, 129.01, 128.87, 128.11, 126, 119, 54.

Application in Drug Discovery: Potential for Targeting Signaling Pathways

While specific studies detailing the biological activity of direct derivatives of this compound are not widely published, the structural motifs accessible from this building block are prevalent in bioactive molecules. For instance, 1,2,3-triazole-containing compounds, readily synthesized via the click chemistry protocol, have been investigated as inhibitors of various enzymes and as ligands for a range of receptors.

Derivatives of this compound could potentially be explored as modulators of signaling pathways implicated in various diseases. For example, compounds with similar structural features have been shown to interact with targets in cancer and infectious diseases. The methoxyphenyl group is a common feature in many pharmacologically active compounds, contributing to binding affinity and pharmacokinetic properties.

Illustrative Signaling Pathway Involvement of Triazole Derivatives:

Caption: Potential inhibition of a kinase signaling pathway by a triazole derivative.

Further screening of a library of compounds synthesized from this compound would be necessary to identify specific biological targets and elucidate their mechanisms of action within cellular signaling cascades. The versatility of this building block makes it an attractive starting point for such discovery efforts.

References

Application Note and Protocol: Sonogashira Coupling of 1-(But-3-yn-1-yl)-3-methoxybenzene with an Aryl Halide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4] Discovered by Kenkichi Sonogashira in 1975, this reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild reaction conditions.[2][4] The versatility and functional group tolerance of the Sonogashira coupling have made it an invaluable tool in the synthesis of natural products, pharmaceuticals, organic materials, and nanomaterials.[2][4] This document provides a detailed protocol for the Sonogashira coupling of 1-(but-3-yn-1-yl)-3-methoxybenzene with an aryl halide.

Reaction Scheme:

Catalytic Cycle of Sonogashira Coupling

The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]

Figure 1: Catalytic cycle of the copper-co-catalyzed Sonogashira reaction.

Experimental Protocol

This protocol details the coupling of this compound with iodobenzene as a representative aryl halide. The reactivity of the aryl halide typically follows the trend I > Br > Cl.[2]

Materials and Reagents

-

Alkyne: this compound

-

Aryl Halide: Iodobenzene

-

Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene

-

Inert Gas: Nitrogen (N₂) or Argon (Ar)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Standard glassware for work-up and purification

-

TLC plates (silica gel 60 F₂₅₄)

-

Silica gel for column chromatography

Quantitative Data

| Reagent | MW ( g/mol ) | Amount | Equivalents |

| This compound | 176.24 | 176 mg (1.0 mmol) | 1.0 |

| Iodobenzene | 204.01 | 224 mg (1.1 mmol) | 1.1 |

| Pd(PPh₃)₂Cl₂ | 701.90 | 14 mg (0.02 mmol) | 0.02 |

| CuI | 190.45 | 7.6 mg (0.04 mmol) | 0.04 |

| Triethylamine (TEA) | 101.19 | 0.42 mL (3.0 mmol) | 3.0 |

| Anhydrous THF | - | 10 mL | - |

Experimental Workflow

References

The Versatile Building Block: Exploring the Potential of 1-(But-3-yn-1-yl)-3-methoxybenzene in Medicinal Chemistry

For Immediate Release

[City, State] – [Date] – 1-(But-3-yn-1-yl)-3-methoxybenzene, a unique organic compound featuring a terminal alkyne and a methoxy-substituted benzene ring, presents itself as a promising, albeit underexplored, scaffold for the synthesis of novel therapeutic agents. While specific applications in developed pharmaceuticals are not yet documented in publicly available literature, its chemical architecture offers significant potential for medicinal chemists in the construction of complex, biologically active molecules. This application note serves to outline the potential uses of this compound, based on its structural motifs and the general principles of medicinal chemistry, and to provide hypothetical protocols for its utilization in drug discovery workflows.

Compound Overview

Chemical Name: this compound CAS Number: 72559-36-5 Molecular Formula: C₁₁H₁₂O Molecular Weight: 160.21 g/mol

This compound's utility in medicinal chemistry stems from its two key functional groups: the terminal alkyne and the 3-methoxyphenyl group. The terminal alkyne is a versatile handle for a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and the Sonogashira coupling. The 3-methoxyphenyl moiety is a common feature in many biologically active compounds, offering a site for metabolic modification (O-demethylation to a phenol) and influencing the molecule's overall electronic and steric properties, which can be crucial for target binding.

Potential Applications in Drug Discovery

The bifunctional nature of this compound makes it a valuable intermediate for the synthesis of a diverse range of molecular architectures. Its potential applications span several therapeutic areas, including but not limited to oncology, neurodegenerative diseases, and infectious diseases. The terminal alkyne allows for its conjugation to other molecules of interest, such as targeting ligands, solubilizing groups, or pharmacophores, to create novel drug candidates.

Hypothetical Experimental Protocols

While specific experimental data for the direct application of this compound in medicinal chemistry is not available, the following protocols outline how this building block could be employed in common synthetic transformations relevant to drug discovery.

Protocol 1: Synthesis of a 1,2,3-Triazole Derivative via Click Chemistry

This protocol describes a hypothetical synthesis of a 1,4-disubstituted 1,2,3-triazole, a common scaffold in medicinal chemistry, using this compound and an exemplary azide.

Materials:

-

This compound

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

-

Dichloromethane (DCM)

-

Saturated aqueous solution of sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

To this solution, add copper(II) sulfate pentahydrate (0.05 eq) followed by sodium ascorbate (0.1 eq).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 1-benzyl-4-((3-methoxyphenyl)ethyl)-1H-1,2,3-triazole.

Protocol 2: Synthesis of an Aryl-Alkynyl Derivative via Sonogashira Coupling

This protocol outlines a hypothetical Sonogashira coupling reaction to link the butynyl moiety to an aromatic system, a common strategy for extending a molecule's core structure.

Materials:

-

This compound

-

4-Iodopyridine

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add anhydrous tetrahydrofuran and triethylamine (2.0 eq).

-

To this stirred suspension, add this compound (1.2 eq) dropwise.

-

Heat the reaction mixture to 60°C and stir for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to afford the desired 4-(4-(3-methoxyphenyl)but-1-yn-1-yl)pyridine.

Data Presentation

As no specific biological data for compounds directly synthesized from this compound is available in the literature, a quantitative data table cannot be provided. Should this molecule be utilized in a drug discovery program, relevant data to collect would include:

Table 1: Hypothetical Data Table for Biological Evaluation

| Compound ID | Target | Assay Type | IC₅₀/EC₅₀ (nM) | Cytotoxicity (CC₅₀, µM) |

| Derivative 1 | Kinase X | Kinase Assay | Data | Data |

| Derivative 2 | GPCR Y | Binding Assay | Data | Data |

| Derivative 3 | Protease Z | Enzymatic Assay | Data | Data |

Visualizing Synthetic Pathways

The versatility of this compound as a synthetic intermediate can be visualized through the following workflow diagram.

Caption: Synthetic utility of this compound.

This diagram illustrates how this compound can be transformed through various key chemical reactions to generate a range of scaffolds with potential biological activity.

Conclusion

This compound represents a valuable, yet currently underutilized, building block in the field of medicinal chemistry. Its inherent chemical functionalities provide a gateway to a multitude of molecular designs. While direct evidence of its application in drug development is lacking in current literature, the foundational principles of organic synthesis and medicinal chemistry strongly suggest its potential as a key intermediate for the generation of novel therapeutic candidates. Further exploration of this compound in targeted synthetic campaigns is warranted to unlock its full potential in the quest for new medicines.

Application Notes and Protocols: 1-(But-3-yn-1-yl)-3-methoxybenzene in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(But-3-yn-1-yl)-3-methoxybenzene is a versatile organic compound that is gaining traction in the field of materials science. Its unique bifunctional nature, possessing both a terminal alkyne group and a methoxy-substituted benzene ring, makes it an ideal monomer for the synthesis of advanced functional polymers and materials. The terminal alkyne functionality allows for highly efficient and specific "click" reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the straightforward construction of complex macromolecular architectures.[1][2] The methoxybenzene moiety can impart desirable electronic and physical properties to the resulting materials, such as solubility and potential for use in organic electronics. These application notes provide an overview of its utility and detailed protocols for its synthesis and polymerization.

Applications in Materials Science

The primary application of this compound in materials science is as a monomer in the synthesis of functional polymers through click chemistry.[1][3]

-

Polymer Synthesis: The terminal alkyne group is a key functional handle for polymerization reactions. The most prominent of these is the CuAAC reaction, which allows for the step-growth polymerization of the monomer with a bifunctional azide-containing co-monomer. This method provides excellent control over the polymer structure and allows for the creation of linear, branched, or cross-linked polymers under mild reaction conditions.[1][3]

-

Functional Materials: The resulting poly(1,2,3-triazole)s derived from this compound can be designed to have a range of properties. The methoxy group on the benzene ring can enhance solubility in organic solvents and influence the electronic properties of the polymer backbone. This makes these materials candidates for applications in:

-

Organic Electronics: As components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), where the conjugated polymer backbone can facilitate charge transport.

-

Drug Delivery: The polymer backbone can be further functionalized to carry therapeutic agents, with the potential for controlled release.

-

Coatings and Advanced Resins: The high stability of the triazole linkage can contribute to the development of robust and chemically resistant materials.

-

-

Bioconjugation: In the realm of drug development, the alkyne handle of this compound can be used to "click" it onto biomolecules (e.g., proteins, peptides, or nucleic acids) that have been modified to contain an azide group. This allows for the creation of targeted drug delivery systems or diagnostic probes.

Data Presentation

While specific experimental data for polymers derived solely from this compound is not extensively available in the public domain, the following table presents representative data that could be expected from the characterization of a linear polymer synthesized via CuAAC with a diazide linker, such as 1,4-diazidobutane.

| Property | Representative Value | Method of Analysis |

| Number Average Molecular Weight (Mn) | 15,000 - 30,000 g/mol | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | 1.2 - 1.8 | Gel Permeation Chromatography (GPC) |

| Glass Transition Temperature (Tg) | 110 - 150 °C | Differential Scanning Calorimetry (DSC) |

| Decomposition Temperature (Td, 5% wt loss) | > 300 °C | Thermogravimetric Analysis (TGA) |

| Solubility | Soluble in THF, CHCl₃, DMF | Visual Inspection |

| UV-Vis Absorption (λmax, in THF) | 280 - 320 nm | UV-Vis Spectroscopy |

| Photoluminescence Emission (λem, in THF) | 380 - 450 nm | Fluorescence Spectroscopy |

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible synthesis route based on the alkylation of a Grignard reagent.

Materials:

-

3-Bromoanisole

-

Magnesium turnings

-

Dry diethyl ether or tetrahydrofuran (THF)

-

4-Bromo-1-butyne

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for Grignard reactions (oven-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve 3-bromoanisole (1.0 eq) in dry diethyl ether and add it dropwise to the magnesium turnings via the dropping funnel.

-

The reaction is initiated by gentle heating. Once started, the addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent (3-methoxyphenylmagnesium bromide).

-

-

Alkylation:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve 4-bromo-1-butyne (1.1 eq) in dry diethyl ether and add it dropwise to the Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless oil.

-

Polymerization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the step-growth polymerization of this compound with a difunctional azide, for example, 1,4-diazidobutane.

Materials:

-

This compound (1.0 eq)

-

1,4-Diazidobutane (1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

-

Sodium ascorbate (0.10 eq)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (0.05 eq)

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup:

-

In a Schlenk flask under an inert atmosphere, dissolve this compound and 1,4-diazidobutane in DMF.

-

In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O and PMDETA in a small amount of DMF.

-

In another vial, dissolve sodium ascorbate in a minimal amount of DMF/water.

-

-

Polymerization:

-

Add the catalyst solution to the monomer solution and stir for 5 minutes.

-

Add the sodium ascorbate solution to the reaction mixture to initiate the polymerization.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

-

-

Isolation and Purification of the Polymer:

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with vigorous stirring.

-

Collect the polymer by filtration.

-

To remove the copper catalyst, redissolve the polymer in a minimal amount of THF and pass it through a short column of neutral alumina.

-

Reprecipitate the polymer from the filtered THF solution into methanol.

-

Collect the purified polymer by filtration and dry it under vacuum at 40-50 °C until a constant weight is achieved.

-

Visualizations

Caption: Synthesis of this compound.

Caption: CuAAC polymerization workflow.

References

Application Notes and Protocols for the Hydrogenation of 1-(But-3-yn-1-yl)-3-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental procedure for the complete hydrogenation of the terminal alkyne, 1-(But-3-yn-1-yl)-3-methoxybenzene, to its corresponding alkane, 1-butyl-3-methoxybenzene. The protocol emphasizes safety, efficiency, and reproducibility for laboratory-scale synthesis.

Introduction

Catalytic hydrogenation is a fundamental transformation in organic synthesis, enabling the reduction of unsaturated functional groups. The conversion of alkynes to alkanes is a common step in the synthesis of various organic molecules, including pharmaceutical intermediates. This protocol details the use of palladium on carbon (Pd/C) as a heterogeneous catalyst under a hydrogen atmosphere to achieve the complete reduction of this compound.[1][2][3] Palladium on carbon is a widely used catalyst for such transformations due to its high activity and ease of handling.[2]

Reaction Scheme

Quantitative Data Summary